Z-Ala-Glu-Val-DL-Asp-fluoromethylketone is a synthetic compound that serves as an irreversible inhibitor of specific caspases, particularly caspase-10. This compound is also known by the abbreviation Z-AEVD-FMK. It is primarily utilized in biochemical research to study apoptosis and related signaling pathways. The fluoromethylketone moiety is crucial for its mechanism of action, allowing it to form stable covalent bonds with the active site of target caspases.
Z-Ala-Glu-Val-DL-Asp-fluoromethylketone is classified under peptidyl fluoromethyl ketones, a category of compounds that includes various inhibitors targeting cysteine proteases. It is synthesized from amino acid derivatives and is often used in laboratory settings for its specificity towards caspases involved in apoptotic processes. The compound can be sourced from various biochemical suppliers, including Chem-Impex and Sigma-Aldrich, which provide detailed specifications and safety data for handling this chemical .
The synthesis of Z-Ala-Glu-Val-DL-Asp-fluoromethylketone typically involves the following steps:
Z-Ala-Glu-Val-DL-Asp-fluoromethylketone has a complex molecular structure characterized by:
The compound's structural data can be accessed through databases such as PubChem, which provides insights into its three-dimensional conformation and potential interactions with biological targets .
Z-Ala-Glu-Val-DL-Asp-fluoromethylketone primarily engages in irreversible inhibition of caspases through covalent modification. The mechanism involves nucleophilic attack by the active site cysteine residue of the caspase on the electrophilic carbon of the fluoromethyl ketone group.
This reaction results in the formation of a stable adduct, effectively preventing substrate cleavage and subsequent apoptotic signaling. Studies indicate that this compound exhibits selectivity towards certain caspases over others, making it a valuable tool for dissecting apoptotic pathways in various cellular contexts .
The mechanism of action for Z-Ala-Glu-Val-DL-Asp-fluoromethylketone involves:
Research indicates that this compound is particularly effective at low micromolar concentrations, showing significant inhibition of caspase-10 activation in cellular models .
Relevant safety data sheets provide comprehensive information regarding handling and storage requirements .
Z-Ala-Glu-Val-DL-Asp-fluoromethylketone has several scientific applications:
Z-Ala-Glu-Val-DL-Asp-fluoromethylketone functions as a broad-spectrum caspase inhibitor due to its strategic molecular design. The tetrapeptide sequence (Ala-Glu-Val-Asp) mirrors conserved cleavage sites in caspase substrates, enabling competitive binding at catalytic domains. Structural studies of analogous inhibitors (e.g., F1L viral protein) reveal that the P1 aspartic acid residue is indispensable for docking into the S1 pocket of caspases, while P2-P4 residues govern selectivity across caspase isoforms [1] [6]. The DL-Asp configuration enhances binding promiscuity by accommodating both D- and L-enantiomer preferences in diverse caspases. This structural mimicry allows the compound to inhibit initiator (caspase-8, -9) and effector caspases (caspase-3, -7) with IC50 values typically ranging from 20–400 nM, as observed in in vitro enzyme assays [3] [6].
Table 1: Caspase Targeting Profile of Tetrapeptide-FMK Inhibitors
Caspase Type | Role in Apoptosis | Inhibition by Z-Ala-Glu-Val-DL-Asp-FMK |
---|---|---|
Caspase-8 | Initiator (extrinsic) | Competitive binding at S1-S4 pockets |
Caspase-9 | Initiator (intrinsic) | Disruption of apoptosome activation |
Caspase-3/7 | Effector execution | Irreversible active-site blockade |
The fluoromethylketone (FMK) group is the reactive warhead conferring irreversible inhibition. Upon substrate docking, the electrophilic carbonyl carbon undergoes nucleophilic attack by the catalytic cysteine thiolate (Cys+) in caspases, forming a tetrahedral transition state. Subsequent fluoride displacement generates a stable thioether adduct, permanently inactivating the enzyme [3] [10]. Unlike chloromethylketones, FMK derivatives exhibit reduced off-target alkylation due to the strength of the C–F bond, enhancing specificity. Kinetic studies of Z-VAD-FMK (a structural analog) confirm irreversible inhibition via second-order rate constants (k2nd) exceeding 10,000 M−1s−1 for caspase-3 [7] [10]. The FMK moiety’s metabolic stability—resistant to hydrolysis by cellular esterases—further prolongs inhibitory effects in cellular models [3].
This inhibitor disrupts inflammasome-mediated inflammation by targeting caspase-1 (IL-1β-converting enzyme). In cigarette smoke (CS)-induced COPD models, pan-caspase inhibitors (e.g., Z-VAD-FMK) suppress NLRP3 inflammasome activity, reducing IL-1β maturation by >60% and IL-8 secretion by 45% in bronchial lavage fluid [2] [6]. Mechanistically, caspase-1 inhibition prevents pyroptosis and downstream cytokine release. The compound’s ability to block both apoptotic (caspase-3) and inflammatory caspases (caspase-1) positions it as a dual modulator of cell death and inflammation pathways. Notably, in CS-exposed murine macrophages, caspase inhibition decreased IL-1β levels more effectively than caspase-3-selective inhibitors (e.g., Ac-DEVD-CHO), underscoring its broad anti-inflammatory utility [2].
Table 2: Inflammasome Modulation by Caspase Inhibitors in Disease Models
Parameter | Z-Ala-Glu-Val-DL-Asp-FMK Effect | Caspase-1/3-Selective Inhibitor Effect |
---|---|---|
IL-1β in BALF | >60% reduction | 30–40% reduction |
IL-8/Muc5ac in BALF | Significant decrease | Variable reduction |
Pyroptosis incidence | Suppressed | Partially suppressed |
In Fas receptor-activated L929sAhFas cells, caspase inhibition by Z-VAD-FMK (a close analog) diverts cell death from apoptosis to necrosis. Apoptotic hallmarks (phosphatidylserine exposure, DNA fragmentation) are suppressed within 3 hours, but cells subsequently undergo necrosis driven by mitochondrial ROS accumulation and ATP depletion [4] [8]. This shift is mitigated by ROS scavengers (e.g., butylated hydroxyanisole), confirming ROS as executioners of the necrotic pathway. Conversely, in T lymphocytes, Z-VAD-FMK suppresses proliferation independent of caspase inhibition by blocking NF-κB activation and CD25 expression, illustrating cell-type-specific outcomes [7] [9]. The compound’s ability to modulate death modalities highlights its utility in dissecting context-dependent cell fate decisions.
Table 3: Cell Death Modulation in Experimental Models
Cellular System | Apoptotic Response | Necrotic Response | Key Mediators |
---|---|---|---|
Fas-activated L929 | Suppressed (initial 3 hrs) | Induced (delayed) | ROS, ATP depletion |
Activated T cells | Proliferation blocked | Minimal necrosis | NF-κB, CD25 downregulation |
Neuronal OGD models | Reduced caspase-3 activation | Not observed | Cytochrome c retention |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2